molecular formula C13H17NO2 B8458269 N-isopropyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid

N-isopropyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid

Cat. No.: B8458269
M. Wt: 219.28 g/mol
InChI Key: ROOPTUYPANEYON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-propan-2-yl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-9(2)14-8-11-6-4-3-5-10(11)7-12(14)13(15)16/h3-6,9,12H,7-8H2,1-2H3,(H,15,16)

InChI Key

ROOPTUYPANEYON-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=CC=CC=C2CC1C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,2,3,4-tetrahydro-3-isoquinoline-carboxylic acid (9 g, 42 mmol), 2-bromopropane (8 ml, 84 mmol) and 1N NaOH (168 mmol) in ethanol (170 ml) was refluxed for 5 hours, then 2-bromopropane (8 ml, 84 mmol) and 1N NaOH (168 ml, 168 mmol) were added and the mixture was refluxed for 5 hours. Ethanol was removed and the aqueous solution was treated with 6N hydrochloric acid to pH=7. Unreacted starting material was recovered by filtration and the solvent was removed under reduced pressure. The crude was dissolved in ethanol, the inorganics salts were filtered off and the organic solution was evaporated under reduced pressure. This procedure was repeated three times yielding 8.1 g (yield 87%) of pure N-isopropyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid which was used for the next step without further purification.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
168 mmol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
168 mL
Type
reactant
Reaction Step Two

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